L-Mannono-1,4-lactone

Overview

Description

L-Mannono-1,4-lactone is a type of sugar lactone . It acts as an inhibitor to β-galactosidase of Escherichia coli, providing proof that the furanose form of this sugar was contributory to its efficacy .

Synthesis Analysis

L-Mannono-1,4-lactone is typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . Other methods for the preparation of sugar lactones include the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis

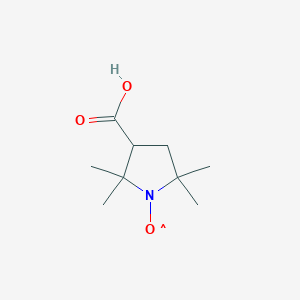

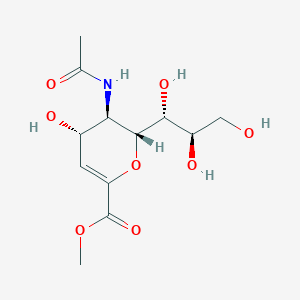

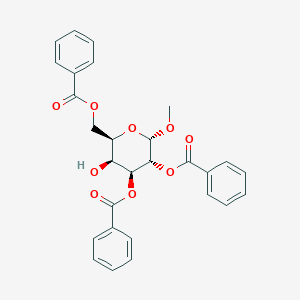

L-Mannono-1,4-lactone contains a total of 22 bonds; 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 4 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis

L-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli . This suggests that it may participate in biochemical reactions involving this enzyme.Physical And Chemical Properties Analysis

L-Mannono-1,4-lactone has the empirical formula C6H10O6 and a molecular weight of 178.14 . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Scientific Research Applications

Role in Hexuronic Acid Metabolism

L-Mannono-1,4-lactone plays a crucial role in the hexuronic acid metabolism in bacteria . Mannonate dehydratases, which show high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone, catalyze the dehydration reaction from mannonate to 2-keto-3-deoxygluconate .

Archaeal Mannonate Dehydratase

The thermoacidophilic archaeon Thermoplasma acidophilum uses L-Mannono-1,4-lactone in its metabolic processes . The archaeal mannonate dehydratase from this organism shows high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone .

Inhibitor to β-galactosidase

L-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli . This provides proof that the furanose form of this sugar contributes to its efficacy .

Antitumor Activities

Natural and synthetic lactones, including L-Mannono-1,4-lactone, have a broad spectrum of biological uses, including antitumor activities . Several natural and synthetic lactones have emerged as anti-cancer agents over the past decades .

Anti-helminthic Activities

Lactones, including L-Mannono-1,4-lactone, have been found to possess anti-helminthic activities . This makes them useful in the treatment of diseases caused by parasitic worms .

Anti-microbial Activities

Lactones like L-Mannono-1,4-lactone have been found to possess anti-microbial activities . They can be used in the treatment of various bacterial and fungal infections .

Anti-inflammatory Activities

Lactones, including L-Mannono-1,4-lactone, have been found to possess anti-inflammatory activities . They can be used in the treatment of various inflammatory conditions .

Role in Drug Discovery

Lactones, including L-Mannono-1,4-lactone, are being utilized as novel scaffolds in oncology drug discovery campaigns based on natural products . This highlights their potential in the development of new therapeutic agents .

Safety and Hazards

properties

IUPAC Name |

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Mannono-1,4-lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of L-Mannono-1,4-lactone compared to other aldono-1,4-lactones?

A: While the provided research doesn't directly compare the reactivity of L-Mannono-1,4-lactone to other aldono-1,4-lactones, it highlights its selective reactivity in specific reactions. For example, [] describes how L-Mannono-1,4-lactone undergoes regioselective pivaloylation, primarily yielding the 2,5,6-tri-O-pivaloyl derivative. This selectivity suggests that the hydroxyl groups at positions 2, 5, and 6 are more reactive towards pivaloyl chloride under the reaction conditions. This information could be valuable for researchers aiming to selectively modify L-Mannono-1,4-lactone for further synthetic applications. You can find more details on this in the paper "Regioselective Acylations of Aldono-1,4-lactones": .

Q2: How does the structural conformation of L-Mannono-1,4-lactone influence its reactivity?

A: [] investigates the reaction of monolithiated 1,7-dicarba-closo-dodecaborane(12) with O-isopropylidene derivatives of L-Mannono-1,4-lactone. The research indicates that the reaction product, a novel boron neutron capture candidate, preferentially adopts the β-L configuration. This suggests that the specific arrangement of atoms in the L-Mannono-1,4-lactone structure influences the stereochemistry of the final product. Understanding these structural nuances can be crucial for predicting the outcomes of reactions involving this compound. For further details, refer to the paper "1-[1,7-dicarba-closo-dodecaboran(12)-1-yl]aldoses: Novel Boron Neutron Capture Candidates": .

Q3: Are there specific analytical techniques mentioned in the research that are particularly useful for studying L-Mannono-1,4-lactone and its derivatives?

A: [] focuses on determining the absolute configuration of a derivative of L-Mannono-1,4-lactone, 2,3:5,6-Di-O-isopropylidene-3,5-di-C-methyl-l-mannono-1,4-lactone, using X-ray crystallography. This technique proved essential for unequivocally establishing the relative and absolute configuration of the molecule. This highlights the importance of X-ray crystallography in analyzing the three-dimensional structures of L-Mannono-1,4-lactone derivatives and understanding their stereochemistry. The research paper "2,3:5,6-Di-O-isopropylidene-3,5-di-C-methyl-l-mannono-1,4-lactone": provides a comprehensive look at this application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)